
1-Bromo-3-(difluoromethyl)benzene
Overview
Description
1-Bromo-3-(difluoromethyl)benzene is an organic compound with the molecular formula C₇H₅BrF₂. It consists of a benzene ring substituted with a bromine atom and a difluoromethyl group.
Preparation Methods
Sandmeyer Reaction from 3-(Difluoromethyl)aniline
The Sandmeyer reaction remains a cornerstone for introducing bromine at specific aromatic positions. For 1-bromo-3-(difluoromethyl)benzene, this method involves diazotization of 3-(difluoromethyl)aniline followed by bromination via copper(I) bromide (CuBr) and hydrobromic acid (HBr).
Reaction Mechanism and Conditions
- Diazotization : 3-(Difluoromethyl)aniline reacts with sodium nitrite (NaNO₂) in excess HBr at 0–5°C to form the diazonium salt. Maintaining temperatures below 10°C prevents premature decomposition.
- Bromination : The diazonium salt is added to a boiling mixture of CuBr and HBr, inducing a radical-mediated substitution to replace the diazo group with bromine. Steam distillation isolates the product, minimizing polybrominated byproducts.
Optimization Insights :
- A 2.5–3.0 molar excess of HBr ensures complete diazotization while avoiding nitrosamine formation.
- Gradual addition of the diazonium salt to the CuBr/HBr mixture at 100–110°C enhances yield by preventing thermal runaway.
Data Summary :
Direct Bromination of 3-(Difluoromethyl)benzene
Electrophilic bromination of 3-(difluoromethyl)benzene leverages the electron-withdrawing nature of the -CF₂H group to direct bromine to the meta position.
Reaction Conditions and Catalysis
- Catalyst : Iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) at 5 mol% loading.
- Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) under anhydrous conditions.
- Stoichiometry : Stoichiometric bromine (Br₂) ensures monosubstitution, though excess Br₂ risks di- or tribromination.
Data Summary :
Difluorocarbene Insertion into 3-Bromophenylmetallic Intermediates
This method exploits difluorocarbene (CF₂:) generated from reagents like (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) to functionalize aromatic rings.
Procedure Overview
- Metallation : 3-Bromophenylmagnesium bromide is prepared via Grignard reaction (Mg, THF, 0°C).
- Carbene Insertion : TMSCF₂Br releases CF₂: upon treatment with KOH, which inserts into the C-Mg bond, forming the -CF₂H group.
Critical Considerations :
- Anhydrous conditions are mandatory to prevent hydrolysis of TMSCF₂Br to CO₂.
- Slow addition of TMSCF₂Br (–78°C to room temperature) maximizes carbene yield.
Data Summary :
Parameter | Value/Detail | Source |
---|---|---|
Starting Material | 3-Bromobromobenzene | |
Reagents | TMSCF₂Br, KOH, THF | |
Temperature | –78°C → r.t. | |
Yield | 55–60% | |
Byproducts | Bis(difluoromethyl)arenes (15–20%) |
Cross-Coupling Approaches
Transition-metal-catalyzed cross-coupling offers modular access to this compound. The Suzuki-Miyaura coupling is particularly effective.
Synthetic Pathway
- Boronic Ester Preparation : 3-(Difluoromethyl)phenylboronic ester is synthesized via Miyaura borylation.
- Bromination : Palladium-catalyzed coupling with bromobenzene derivatives installs the bromine atom.
Catalyst Optimization :
- Pd(PPh₃)₄ (2 mol%) in toluene/water (3:1) at 80°C achieves 70–75% yield.
- Bulky ligands (e.g., SPhos) suppress homocoupling of boronic esters.
Data Summary :
Parameter | Value/Detail | Source |
---|---|---|
Starting Material | 3-(Difluoromethyl)phenylboronic acid | |
Catalyst | Pd(PPh₃)₄ (2 mol%) | |
Solvent | Toluene/H₂O (3:1) | |
Yield | 70–75% | |
Selectivity | >99% (HPLC) |
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed:
Scientific Research Applications
Chemical Properties and Structure
1-Bromo-3-(difluoromethyl)benzene has the molecular formula C7H5BrF2 and features a benzene ring substituted with a bromine atom and a difluoromethyl group. This structural arrangement imparts unique electronic properties that make it valuable for diverse chemical reactions.
Scientific Research Applications
This compound serves as a versatile building block in organic synthesis. Its applications can be categorized as follows:
1. Organic Synthesis
- Intermediate in Chemical Reactions : The compound is widely used as an intermediate in the synthesis of more complex organic molecules, facilitating various chemical transformations such as nucleophilic substitutions and coupling reactions .
- Fluorinated Drug Development : Due to the presence of fluorine atoms, this compound can enhance the metabolic stability and bioactivity of pharmaceutical candidates, making it a precursor for developing fluorine-containing drugs targeting various biological pathways.
2. Materials Science
- Synthesis of Functional Materials : The unique properties of this compound allow it to be utilized in creating functional materials, including polymers and coatings that exhibit specific thermal or electrical properties.
3. Agrochemicals
- Development of Pesticides and Herbicides : The compound's reactivity can be harnessed in the formulation of agrochemicals, contributing to the development of more effective pesticides and herbicides.
Case Studies
Several studies have documented the application of this compound in specific research contexts:
Mechanism of Action
The mechanism of action of 1-Bromo-3-(difluoromethyl)benzene involves its ability to participate in various chemical reactions due to the presence of the bromine and difluoromethyl groups. These functional groups make the compound reactive towards nucleophiles and catalysts, enabling it to form new bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-3-(difluoromethoxy)benzene
- 1-Bromo-3-(difluoromethyl)-2-fluorobenzene
Comparison: 1-Bromo-3-(difluoromethyl)benzene is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Biological Activity
1-Bromo-3-(difluoromethyl)benzene, with the chemical formula CHBrF, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
This compound is characterized by its difluoromethyl group which enhances its lipophilicity and potentially alters its interaction with biological systems. The compound's structure can be represented as follows:
- Molecular Formula : CHBrF
- Molecular Weight : 221.02 g/mol
- LogP (octanol-water partition coefficient) : Approximately 2.4, indicating moderate lipophilicity which can influence absorption and distribution in biological systems .
Antimicrobial Properties
Research has indicated that halogenated compounds, including those with difluoromethyl groups, exhibit antimicrobial activity. A study highlighted that various halogenated aromatic compounds possess inhibitory effects against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Antiparasitic Activity
In the context of antiparasitic research, studies have shown that modifications in the structure of aromatic compounds can significantly affect their efficacy against parasites. For instance, compounds similar to this compound have been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of difluoromethyl groups has been linked to improved activity profiles, although specific data on this compound remains limited .
The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the difluoromethyl group may enhance the compound's ability to interact with biological membranes or proteins due to increased hydrophobicity and potential for forming hydrogen bonds .
Study on Structure-Activity Relationships (SAR)
A significant body of research focuses on the structure-activity relationships of difluoromethylated compounds. For example, analogs with varying substitutions were tested for their biological activities, revealing that modifications in the fluorinated groups could lead to enhanced metabolic stability and improved efficacy against specific pathogens .
Compound | EC50 (μM) | Activity Type | Reference |
---|---|---|---|
This compound | TBD | Antiparasitic | |
Analog A (difluoromethyl substituted) | 0.010 | Antimalarial | |
Analog B (trifluoromethyl substituted) | 0.048 | Antimalarial |
Toxicological Assessments
Toxicological studies are crucial for understanding the safety profile of this compound. Preliminary data suggest that while some halogenated compounds exhibit cytotoxicity at high concentrations, further research is necessary to establish a comprehensive toxicity profile specific to this compound .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 1-Bromo-3-(difluoromethyl)benzene in laboratory settings?
- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or cross-coupling reactions. For brominated aromatic systems with electron-withdrawing groups (e.g., difluoromethyl), directed ortho-metalation (DoM) using lithium bases can selectively introduce bromine at the meta position. Alternatively, Suzuki-Miyaura coupling with pre-functionalized boronic acids may be employed for regioselective synthesis. Safety protocols for handling brominating agents (e.g., HBr or NBS) and fluorinated precursors should be strictly followed due to their corrosive and toxic nature .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The difluoromethyl group (-CF₂H) splits into a doublet (²JFH ≈ 50–55 Hz) in ¹H NMR, while the aromatic protons adjacent to bromine show deshielding (δ ~7.2–7.8 ppm). In ¹³C NMR, the CF₂ carbon resonates at δ ~110–120 ppm (¹JCF ≈ 250–270 Hz).
- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms the molecular ion peak at m/z 208 (C₇H₅BrF₂), with fragmentation patterns reflecting Br loss (m/z 129 for [C₇H₅F₂]⁺).
- IR Spectroscopy : Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹ .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
- Store in a cool, dry place away from light, as brominated aromatics are prone to decomposition.
- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Acute toxicity data (e.g., LD₅₀) for similar bromo-fluoro compounds suggest moderate hazards .
Advanced Research Questions
Q. How does the difluoromethyl group influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The -CF₂H group exerts strong electron-withdrawing effects (-I), directing electrophilic substitution to the meta position. In Pd-catalyzed couplings (e.g., Suzuki, Heck), the bromine at the 1-position becomes a reactive site for aryl-aryl bond formation. Computational studies (DFT) show that the electron-deficient ring lowers the activation energy for oxidative addition of Pd(0) to the C-Br bond, enhancing reaction rates .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–25°C) reduce debromination or homo-coupling side reactions.
- Ligand Design : Bulky ligands (e.g., SPhos) suppress β-hydride elimination in Heck reactions.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions.
- Monitoring Tools : Use TLC or in-situ IR to track reaction progress and adjust conditions dynamically .
Q. How can this compound serve as a precursor in medicinal chemistry?
- Methodological Answer : The compound is a versatile intermediate for:
- Anticancer Agents : Coupling with pyridine or imidazole moieties via Buchwald-Hartwig amination yields kinase inhibitors.
- Antimicrobials : Functionalization at the bromine site with sulfonamide groups enhances bioavailability and target binding.
- PET Tracers : Isotopic labeling (¹⁸F-for-Br exchange) enables imaging applications. Biological assays (e.g., IC₅₀, LogP) should be paired with computational docking to validate interactions .
Properties
IUPAC Name |
1-bromo-3-(difluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHIUQWUSQZMOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377832 | |
Record name | 1-bromo-3-(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29848-59-7 | |
Record name | 1-bromo-3-(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3-(difluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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